molecular formula C14H16N2O2S B12133630 Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12133630
M. Wt: 276.36 g/mol
InChI Key: DYHDIGUPFAETRH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a thiazole ring, and a substituted aniline moiety. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reaction: The thiazole intermediate is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine (p-toluidine) to introduce the aniline moiety.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the nitro group (if present), converting them into more reduced forms such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its stable thiazole ring structure.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate exerts its effects is primarily through interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA: Intercalation into DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.

    Sulfanilamide: A synthetic antimicrobial agent with a similar aromatic amine structure.

    Benzothiazole: Another heterocyclic compound with diverse biological activities.

Uniqueness:

  • The presence of both an ethyl ester group and a substituted aniline moiety in this compound provides unique chemical properties and potential biological activities not commonly found in other thiazole derivatives.

This compound’s distinct structure and versatile reactivity make it a valuable subject for ongoing research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H13N2O2SC_{13}H_{13}N_{2}O_{2}S, with a molecular weight of 247.31 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities. The compound can be represented as follows:

SMILES CCOC O C1 C C N C S1 C1 CC CC C1\text{SMILES CCOC O C1 C C N C S1 C1 CC CC C1}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. This compound exhibits significant activity against various bacterial strains and fungi.

  • Case Study : A study demonstrated that derivatives of thiazoles showed inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating potential as an antibacterial agent .

Anticancer Properties

Research has indicated that thiazole compounds possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies showed that this compound induced apoptosis in human cancer cell lines such as A431 (human epidermoid carcinoma). The IC50 values were reported to be less than that of standard chemotherapeutics like doxorubicin, showcasing its potential as an effective anticancer agent .
Compound Cell Line IC50 (µM) Mechanism
This compoundA431< 10Apoptosis induction
DoxorubicinA431~20DNA intercalation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Thiazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

  • Research Findings : In a controlled study, this compound demonstrated a reduction in TNF-alpha levels in lipopolysaccharide (LPS)-induced macrophages, suggesting its potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features. The thiazole ring allows for interactions with various biological targets:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptors associated with cell growth and apoptosis.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

ethyl 4-methyl-2-(4-methylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

DYHDIGUPFAETRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)C)C

Origin of Product

United States

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